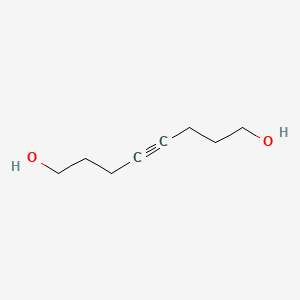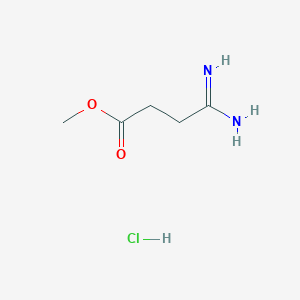![molecular formula C11H8F3NO2 B2899612 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione CAS No. 1537400-72-8](/img/structure/B2899612.png)
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
作用機序
Target of Action
Pyrrolidine derivatives have been known to interact with various targets, including enzymes like carbonic anhydrase .
Mode of Action
It’s known that pyrrolidine derivatives can inhibit enzymes, thereby affecting the biochemical processes within the cell . For instance, some pyrrolidine-2,5-diones have shown inhibitory activity on human carbonic anhydrase isoenzymes .
Biochemical Pathways
The inhibition of enzymes like carbonic anhydrase can disrupt several physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
The pyrrolidine scaffold is known to be a versatile structure in drug discovery, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space .
Result of Action
The inhibition of enzymes like carbonic anhydrase can lead to a disruption in several physiological processes .
準備方法
The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted amides with appropriate reagents under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For example, the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound .
化学反応の分析
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the development of agrochemicals and materials science.
類似化合物との比較
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound has a similar pyrrolidine ring structure but lacks the trifluoromethyl group, resulting in different biological activities.
Pyrrolidine-2-one: Another related compound with a different substitution pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXGWUKTWXWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)
![(2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2899530.png)


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B2899539.png)



![4-methoxy-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2899545.png)
![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)
![2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2899548.png)

![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)
